
11-Bromoundecanoyl chloride
概要
説明
11-Bromoundecanoyl chloride is a chemical compound with the molecular formula C11H20BrClO . It is also known by other identifiers such as Undecanoyl chloride, 11-bromo- .
Synthesis Analysis
The synthesis of 11-Bromoundecanoyl chloride can be achieved from 11-Bromoundecanoic acid . The acid is reacted with thionyl chloride (SOCl2) or oxalyl chloride to produce 11-Bromoundecanoyl chloride . This reaction is typically carried out at room temperature and the mixture is stirred overnight .Molecular Structure Analysis
The molecular structure of 11-Bromoundecanoyl chloride consists of 11 carbon atoms, 20 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom . The molecular weight of the compound is approximately 283.63 .Chemical Reactions Analysis
11-Bromoundecanoyl chloride can be used in a Friedel-Crafts reaction with ferrocene, catalyzed by AlCl3, to produce 11-ferrocenylundecan bromide .Physical And Chemical Properties Analysis
The boiling point of 11-Bromoundecanoyl chloride is between 176-178 °C at a pressure of 1 Torr . The predicted density of the compound is approximately 1.223±0.06 g/cm3 .科学的研究の応用
Applications in Corrosion Inhibition
11-Bromoundecanoyl chloride has been utilized in the synthesis of novel corrosion inhibitors. These inhibitors, embedded with quaternary ammonium, amide, and amine motifs, have shown significant efficiency in preventing corrosion of carbon steel in acidic environments, particularly 1 M HCl. The corrosion inhibitors synthesized demonstrated excellent aqueous solubility and inhibition efficiencies of 91% and 93% at a concentration of 200 mg L−1. The studies indicated that these inhibitors adhere to the Langmuir isotherm, suggesting a mixture of physical and chemical adsorption modes. This research highlights the potential of 11-Bromoundecanoyl chloride derivatives in enhancing the lifespan and durability of metallic structures in corrosive environments (Chauhan et al., 2020).
Role in Molecular Photography
11-Bromoundecanoyl chloride has found applications in the academic sphere, particularly in molecular photography within undergraduate laboratories. Investigations using scanning tunneling microscopy (STM) have been performed on graphite surfaces to visualize large-scale molecular assemblies and identify significant molecular segments. The research emphasized the STM's role as a "molecular camera", enabling visualization of molecular structures and providing a tangible connection between theoretical calculations and experimental measurements (Giancarlo et al., 2000).
Synthesis of 11-Bromoundecanoic Acid
11-Bromoundecanoic acid, an intermediate product in the production of nylon-11, has been synthesized using 10-undecanoic acid and hydrobromic acid as raw materials. The synthesis process under optimal conditions yielded a high bromination reaction yield of 92%. This acid is critical in the manufacturing of nylon-11, a versatile material used in various industries (Jian, 2002).
Antimicrobial and Anti-Biofilm Activities
Research into the antimicrobial and anti-biofilm properties of compounds derived from 11-bromoundecanoic acid has been noteworthy. Novel betaines synthesized from 11-bromo undecanoic acid exhibited significant antimicrobial activities against a range of pathogenic microbial and fungal strains. Furthermore, these compounds showed promising anti-biofilm activities, providing new avenues for combating microbial resistance and biofilm-related issues in medical and industrial settings (Yasa et al., 2017).
特性
IUPAC Name |
11-bromoundecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrClO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHOIFRYXGBPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065975 | |
| Record name | Undecanoyl chloride, 11-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15949-84-5 | |
| Record name | 11-Bromoundecanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15949-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoyl chloride, 11-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015949845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoyl chloride, 11-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecanoyl chloride, 11-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-bromoundecanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-Bromoundecanoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD9K54G92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


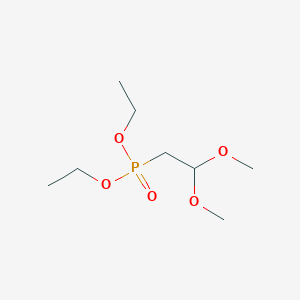
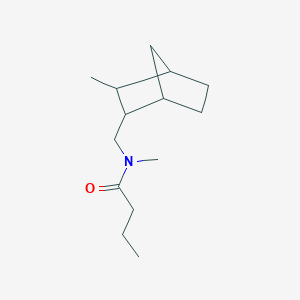
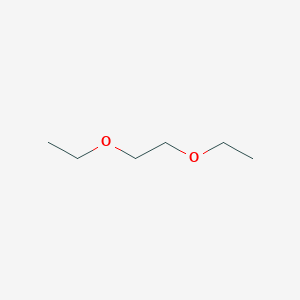
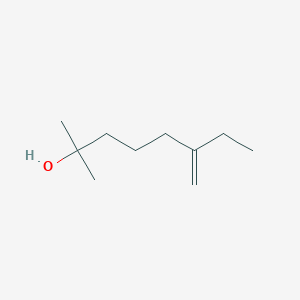
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B108281.png)

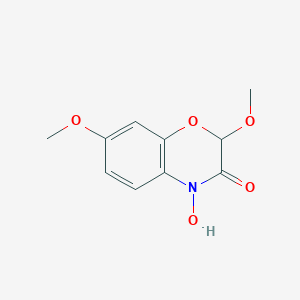
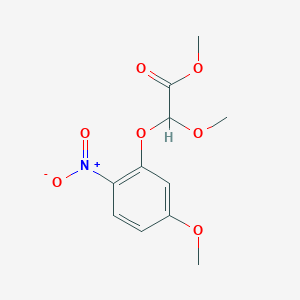
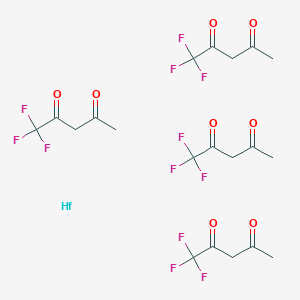
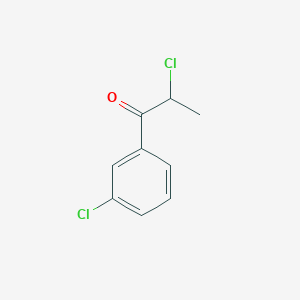


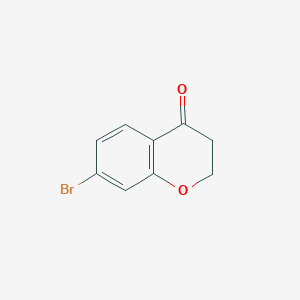
![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)